3-Iodo-4-(methylamino)benzamide
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Overview
Description
3-Iodo-4-(methylamino)benzamide is an organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their structural versatility and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-(methylamino)benzamide typically involves the iodination of 4-(methylamino)benzamide. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the desired position. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of microreactor technology can further enhance the efficiency of the synthesis by optimizing reaction kinetics and minimizing by-product formation.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4-(methylamino)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 3-azido-4-(methylamino)benzamide, while reduction with sodium borohydride can produce 3-iodo-4-(methylamino)benzylamine.
Scientific Research Applications
3-Iodo-4-(methylamino)benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-4-(methylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the methylamino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
4-Iodo-3-(methylamino)benzamide: Similar structure but with different positional isomerism.
3-Bromo-4-(methylamino)benzamide: Bromine instead of iodine, leading to different reactivity.
3-Iodo-4-(ethylamino)benzamide: Ethylamino group instead of methylamino, affecting its biological activity.
Uniqueness: 3-Iodo-4-(methylamino)benzamide is unique due to the specific positioning of the iodine and methylamino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H9IN2O |
---|---|
Molecular Weight |
276.07 g/mol |
IUPAC Name |
3-iodo-4-(methylamino)benzamide |
InChI |
InChI=1S/C8H9IN2O/c1-11-7-3-2-5(8(10)12)4-6(7)9/h2-4,11H,1H3,(H2,10,12) |
InChI Key |
LJDCEMRVKLZCRQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)N)I |
Origin of Product |
United States |
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